molecular formula C13H7Cl2N3O B8669089 2,4-Dichloro-6-(1-naphthyloxy)-S-triazine

2,4-Dichloro-6-(1-naphthyloxy)-S-triazine

Cat. No. B8669089
M. Wt: 292.12 g/mol
InChI Key: BFPVGBZSEVNTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(1-naphthyloxy)-S-triazine is a useful research compound. Its molecular formula is C13H7Cl2N3O and its molecular weight is 292.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6-(1-naphthyloxy)-S-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-(1-naphthyloxy)-S-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Dichloro-6-(1-naphthyloxy)-S-triazine

Molecular Formula

C13H7Cl2N3O

Molecular Weight

292.12 g/mol

IUPAC Name

2,4-dichloro-6-naphthalen-1-yloxy-1,3,5-triazine

InChI

InChI=1S/C13H7Cl2N3O/c14-11-16-12(15)18-13(17-11)19-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

BFPVGBZSEVNTHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2 l round-bottom flask, 125.0 g of cyanuric chloride were dissolved in 300 ml of acetone, and a solution of 96.8 g of 1-naphthol in 300 ml of acetone was slowly added dropwise at 0° C. Subsequently, 168 ml of 4 N sodium hydroxide solution were slowly added dropwise. The mixture was stirred at 0° C. for 1 h, then warmed to room temperature and stirred for a further 1 h. The aqueous phase was removed and 200 ml of 5% NaOH and 200 ml of chloroform were added to the organic phase, the aqueous phase was removed again and the organic phase was washed twice with 80 ml each time of 5% NaOH and three times with 180 ml each time of water, and dried over sodium sulfate. The mixture was filtered and the solvent was distilled off under reduced pressure. The product was obtained as a colorless solid (preparation described in WO 8704321).
Quantity
96.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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